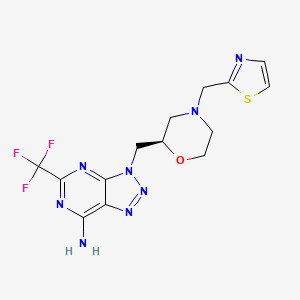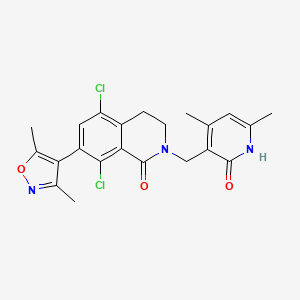
PF-06726304
概述
描述
PF-06726304 is a potent and selective inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2), which is a histone methyltransferase. This compound has shown significant antitumor activity by inhibiting both wild-type and mutant forms of EZH2, making it a promising candidate for cancer therapy .
科学研究应用
PF-06726304 在科学研究中具有广泛的应用,特别是在以下领域:
化学: 用作工具化合物来研究 EZH2 在各种生化途径中的作用。
生物学: 用于研究基因表达的表观遗传调控及其对细胞过程的影响。
医学: 正在研究其在治疗癌症,尤其是 EZH2 突变或过表达的癌症中的潜在治疗效果。
作用机制
PF-06726304 通过竞争性抑制 EZH2 的甲基转移酶活性来发挥作用。这种抑制阻止了组蛋白 H3 上赖氨酸 27 的三甲基化 (H3K27me3),这是一种与基因抑制相关的关键表观遗传标记。 通过阻断这种修饰,this compound 重新激活肿瘤抑制基因的表达,从而抑制癌细胞增殖和肿瘤生长 .
生化分析
Biochemical Properties
PF-06726304 interacts with both wild-type and Y641N mutant EZH2 proteins . It inhibits the methyltransferase activity of EZH2, leading to changes in chromatin status and gene expression . The nature of these interactions involves binding to the EZH2 enzyme and inhibiting its function .
Cellular Effects
This compound has been shown to influence cell function by altering lipid metabolism and chromatin status . It affects cell signaling pathways and gene expression, leading to enhanced lipid accumulation in zebrafish embryos .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the EZH2 enzyme and inhibiting its methyltransferase activity . This leads to changes in the methylation status of histone H3 at lysine 27 (H3K27), which in turn affects gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to cause changes over time. For example, zebrafish embryos exposed to this compound exhibited increased lipid accumulation over a period of 7 days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism . It interacts with enzymes involved in these pathways, leading to changes in metabolic flux and metabolite levels .
准备方法
PF-06726304 的合成涉及多个步骤,包括关键中间体的形成以及随后在特定条件下的反应。详细的合成路线和反应条件属于专有信息,未公开。 据悉,该化合物是通过一系列涉及氯化、甲基化和环化的有机反应合成的 .
化学反应分析
PF-06726304 主要经历有机化合物常见的反应,包括:
氧化: 该化合物可在特定条件下被氧化,导致形成各种氧化衍生物。
还原: 还原反应可以改变分子中的官能团,可能改变其生物活性。
取代: 取代反应,特别是亲核取代反应,可以在分子上的特定位置发生,导致形成不同的类似物。这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及胺等亲核试剂
相似化合物的比较
PF-06726304 在其作为 EZH2 抑制剂的高选择性和效力方面是独特的。类似的化合物包括:
GSK126: 另一种选择性 EZH2 抑制剂,具有类似的作用机制,但化学结构不同。
替泽米替尼 (EPZ-6438): 一种经 FDA 批准的 EZH2 抑制剂,用于治疗某些癌症。
DZNeP (3-脱氮奈普拉诺星 A): 一种选择性较低的 EZH2 抑制剂,它也靶向其他甲基转移酶 .
这些化合物都具有抑制 EZH2 活性的共同目标,但在化学性质、选择性和临床应用方面有所不同。
属性
IUPAC Name |
5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O3/c1-10-7-11(2)25-21(28)16(10)9-27-6-5-14-17(23)8-15(20(24)19(14)22(27)29)18-12(3)26-30-13(18)4/h7-8H,5-6,9H2,1-4H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKDOPJQPKXNCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one interact with its target, and what are the downstream effects?
A: While the provided abstracts lack details on the specific binding interactions, the research indicates that 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one targets the methyltransferase activity of EZH2 []. EZH2 is a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3) []. Inhibiting EZH2's methyltransferase activity can disrupt this silencing process, potentially leading to changes in gene expression and downstream cellular processes.
Q2: What is the impact of inhibiting EZH2 methyltransferase activity in zebrafish, as studied with 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one?
A: The research highlights that inhibiting EZH2's methyltransferase activity with 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one leads to enhanced lipid accumulation and alters chromatin status in zebrafish []. This suggests that EZH2 activity is involved in regulating lipid metabolism and chromatin structure in this model organism. Further investigation is needed to elucidate the precise mechanisms and potential implications for human health and disease.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
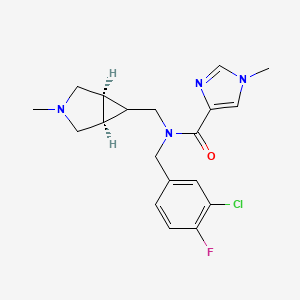
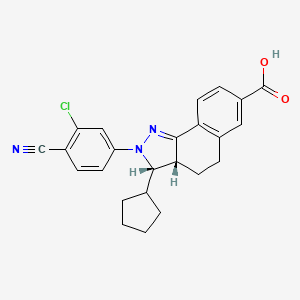
![(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B609924.png)
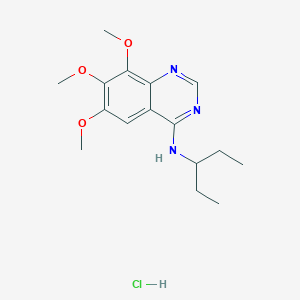
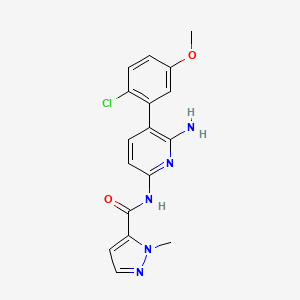
![2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid](/img/structure/B609929.png)
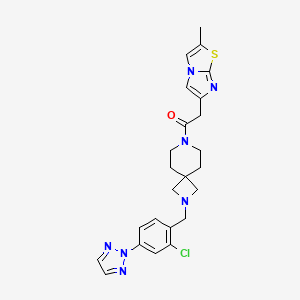
![[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[(1S,4S)-5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B609931.png)

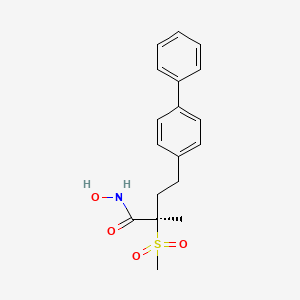
![[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate;methanesulfonic acid](/img/structure/B609942.png)
